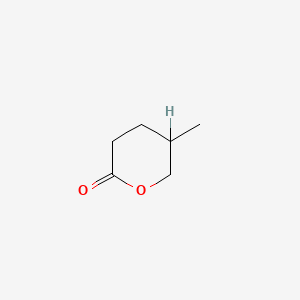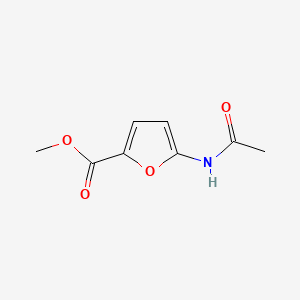
Sodium 4-mercaptobenzene sulfonate
Vue d'ensemble
Description
Sodium 4-mercaptobenzene sulfonate is a compound that has been used in various studies and applications . It is a potent nucleophile, meaning it can donate an electron pair to an electrophile to form a chemical bond .
Synthesis Analysis
Sodium 4-mercaptobenzene sulfonate can be synthesized from sodium dodecylbenzene sulfonate (SDBS) and formaldehyde using a simple reaction . Four products were obtained from this reaction, which were characterized by TGA, IR, UV, and MS to confirm the major chemicals in each sample .Molecular Structure Analysis
The molecular structure of Sodium 4-mercaptobenzene sulfonate is based on structures generated from information available in ECHA’s databases . The molecular formula is C9H11NaO3S .Chemical Reactions Analysis
Sodium 4-mercaptobenzene sulfonate has been shown to react rapidly in vitro with the direct-acting carcinogen β-propiolactone (BPL) . It was also shown to inhibit mutagenesis resulting from exposure of Salmonella typhimurium strain TA-100 to BPL and a second direct-acting carcinogen, N -methyl- N′ -nitro- N -nitrosoguanidine .Applications De Recherche Scientifique
Carcinogen Trapping and Cancer Prevention
Sodium 4-mercaptobenzene sulfonate (4-MBSNa) has shown potential in trapping direct-acting carcinogens within the gastrointestinal tract. It reacts rapidly with carcinogens like β-propiolactone and N-methyl-N'-nitro-N-nitrosoguanidine, potentially preventing these carcinogens from harming host tissues. Experiments with mice and rats indicated that 4-MBSNa could inhibit mutagenesis and carcinogenesis of the forestomach and large bowel induced by these carcinogens (Hochalter et al., 1988).
Synthesis of Biologically Active Heterocycles
In the field of chemical synthesis, sodium 4-mercaptobenzene sulfonate plays a role in creating biologically active compounds. For instance, it has been used as a precursor in synthesizing 1,2,4-triazole derivatives, which have notable antibacterial properties and can act as surface-active agents (R. El-Sayed, 2006).
Surface Activity and Environmental Applications
Sodium 4-mercaptobenzene sulfonate is also significant in the study of surface-active agents. For instance, it's a key component in the research of sodium dodecylbenzene sulfonate (SDBS), a major constituent of synthetic detergents. This research has applications in nanotechnology, particularly in the exfoliation of graphitic materials (Ferruccio Palazzesi et al., 2011).
Biodegradation Research
Sodium 4-mercaptobenzene sulfonate is relevant in environmental science, especially in the study of biodegradation. It's involved in research on the biodegradation of linear alkylbenzene sulfonates (LAS), a common component of cleaning products that can become environmental contaminants. Studies using organisms like Penicillium chrysogenum show the potential for effective biodegradation of these compounds, which could be vital in wastewater treatment technologies (M. F. Costa et al., 2020).
Synthesis of Functional Polymers
Sodium 4-mercaptobenzene sulfonate is used in the synthesis of functional polymers. For example, it plays a role in creating sodium sulfonate-functionalized poly(ether ether ketone)s, which have applications in various fields due to their thermal stability and solubility characteristics (Feng Wang et al., 1998).
Orientations Futures
Sodium 4-mercaptobenzene sulfonate has been used in various studies and applications, including the preparation of multifunctional surfactants derived from Sodium Dodecylbenzene Sulfonate . These surfactants have shown potential in reducing the interfacial tension between oil and water, enhancing emulsion ability, and improving oil-displacement efficiencies . This suggests potential future directions in the oil and petrochemical industry for oil production .
Propriétés
IUPAC Name |
sodium;4-sulfanylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2.Na/c7-11(8,9)6-3-1-5(10)2-4-6;/h1-4,10H,(H,7,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZVOYZHSCHMLJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185819 | |
| Record name | Sodium 4-mercaptobenzene sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-mercaptobenzene sulfonate | |
CAS RN |
31984-70-0 | |
| Record name | Sodium 4-mercaptobenzene sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031984700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-mercaptobenzene sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)

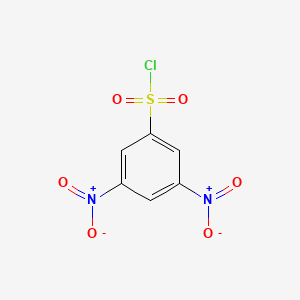
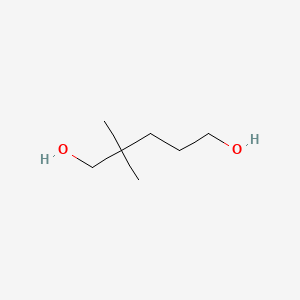
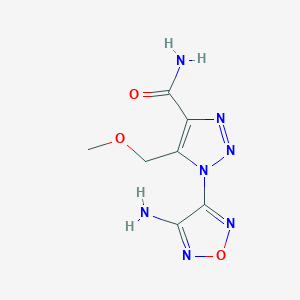
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)
